molecular formula C19H20N4O B2770419 2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034324-78-0

2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2770419
CAS No.: 2034324-78-0
M. Wt: 320.396
InChI Key: WFXYQGPAMULTSZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a methyl group and a pyridin-3-yl moiety. Its structure combines a benzamide scaffold (2-methylbenzamide) linked via an ethyl chain to a pyrazole ring, which is further functionalized with a pyridine group.

For example, the synthesis likely involves coupling reactions between a benzoyl chloride derivative and an ethylamine-linked pyrazole intermediate, as seen in similar compounds [1], [4].

Properties

IUPAC Name

2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-6-3-4-8-17(14)19(24)21-10-11-23-15(2)12-18(22-23)16-7-5-9-20-13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXYQGPAMULTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Attachment of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative under appropriate conditions.

    Formation of the benzamide core: The final step involves the coupling of the pyrazole-pyridine intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrazole moieties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Target Compound vs.

Target Compound vs. 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide: Both compounds feature benzamide and pyrazole motifs, but the latter incorporates pyridazine and halogen atoms (Cl, F), which could enhance electrophilic reactivity or metabolic stability [5].

Target Compound vs. Ethyl 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate :

  • The trifluoromethyl group in ’s compound confers high electronegativity and lipophilicity, whereas the target compound’s pyridinyl group may facilitate π-π stacking interactions in biological systems [4].

Research Tools and Validation

Structural characterization of such compounds typically employs:

  • X-ray crystallography (e.g., SHELX [2]) for absolute configuration determination.
  • Spectroscopic methods (1H/13C NMR, IR) as described in [1], [4].
  • Computational software (WinGX, ORTEP) for molecular visualization and refinement [3].

Biological Activity

2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H19N3O Molecular Weight 253 34 g mol \text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}\quad \text{ Molecular Weight 253 34 g mol }

This compound features a benzamide core linked to a pyrazole derivative, which is known for its diverse biological properties.

Research indicates that compounds containing the pyrazole moiety often exhibit anti-inflammatory and anticancer properties. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Activity : These compounds may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A series of studies have assessed the anticancer potential of similar pyrazole derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamideMCF73.79Apoptosis induction
Other Pyrazole DerivativeA54926.0Growth inhibition

In one study, derivatives showed significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Similar compounds have demonstrated the ability to reduce inflammation in models of acute and chronic inflammatory diseases.

Case Studies

  • Study on MCF7 Cell Line : A recent study evaluated 2-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide against MCF7 cells, revealing an IC50 value of 3.79 µM, suggesting strong antiproliferative effects .
  • Inflammation Model : In a murine model of inflammation, administration of pyrazole derivatives led to a significant reduction in paw swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent.

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